molecular formula C6H5BrClN3 B2938915 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide CAS No. 2198795-14-9

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B2938915
CAS No.: 2198795-14-9
M. Wt: 234.48
InChI Key: FKGKXEFYMOVXLE-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is characterized by a fused bicyclic structure containing both imidazole and pyrimidine rings, with a chlorine atom at the 6th position and a hydrobromide salt form. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Future Directions

The future directions for research on 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide could involve further exploration of its applications in medicinal chemistry, particularly in the treatment of tuberculosis . Additionally, the development of fluorescent probes based on this compound could greatly promote the field of fluorescent imaging .

Preparation Methods

The synthesis of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with α-haloketones followed by cyclization can yield the desired imidazo[1,2-a]pyrimidine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potential biological activities.

Mechanism of Action

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyrimidine rings, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKXEFYMOVXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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